Cas no 449745-60-2 (3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine)
3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine
- STK299382
- 3-(ethylsulfanyl)-5-methyl-4h-1,2,4-triazol-4-ylamine
- 3-(ethylthio)-5-methyl-4h-1,2,4-triazol-4-amine
- 3-Ethylsulfanyl-5-methyl-[1,2,4]triazol-4-ylamine
- CS-0299675
- EN300-229324
- 3-ethylsulfanyl-5-methyl-1,2,4-triazol-4-amine
- 3-(ETHYLSULFANYL)-5-METHYL-1,2,4-TRIAZOL-4-AMINE
- AKOS000297020
- 449745-60-2
- BBL038115
-
- MDL: MFCD03536189
- Inchi: 1S/C5H10N4S/c1-3-10-5-8-7-4(2)9(5)6/h3,6H2,1-2H3
- InChI Key: AYRMQCVCHWVABF-UHFFFAOYSA-N
- SMILES: S(CC)C1=NN=C(C)N1N
Computed Properties
- Exact Mass: 158.06261751Da
- Monoisotopic Mass: 158.06261751Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 82Ų
3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026603-1g |
3-Ethylsulfanyl-5-methyl-[1,2,4]triazol-4-ylamine |
449745-60-2 | 1g |
£210.00 | 2022-03-01 | ||
| Fluorochem | 026603-5g |
3-Ethylsulfanyl-5-methyl-[1,2,4]triazol-4-ylamine |
449745-60-2 | 5g |
£591.00 | 2022-03-01 | ||
| Enamine | EN300-229324-1g |
3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine |
449745-60-2 | 1g |
$284.0 | 2023-09-15 | ||
| Enamine | EN300-229324-5g |
3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine |
449745-60-2 | 5g |
$825.0 | 2023-09-15 | ||
| Enamine | EN300-229324-10g |
3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine |
449745-60-2 | 10g |
$1224.0 | 2023-09-15 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370345-50mg |
3-(Ethylthio)-5-methyl-4h-1,2,4-triazol-4-amine |
449745-60-2 | 95% | 50mg |
¥1497.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370345-100mg |
3-(Ethylthio)-5-methyl-4h-1,2,4-triazol-4-amine |
449745-60-2 | 95% | 100mg |
¥1833.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370345-250mg |
3-(Ethylthio)-5-methyl-4h-1,2,4-triazol-4-amine |
449745-60-2 | 95% | 250mg |
¥2590.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370345-500mg |
3-(Ethylthio)-5-methyl-4h-1,2,4-triazol-4-amine |
449745-60-2 | 95% | 500mg |
¥4586.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370345-1g |
3-(Ethylthio)-5-methyl-4h-1,2,4-triazol-4-amine |
449745-60-2 | 95% | 1g |
¥6645.00 | 2024-05-13 |
3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine Suppliers
3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine
3-(Ethylsulfanyl)-5-Methyl-4H-1,2,4-Triazol-4-Amine: A Comprehensive Overview
The compound 3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine, identified by the CAS registry number 449745-60-2, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in drug discovery, material science, and agricultural chemistry. This article provides an in-depth analysis of its structure, synthesis, properties, and applications.
Structural Insights
The molecular structure of 3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine comprises a triazole ring system with substituents at positions 3 and 5. The ethylsulfanyl group (-S-C2H5) at position 3 introduces sulfur into the molecule, while the methyl group (-CH3) at position 5 adds hydrophobicity. The triazole ring itself is a heterocyclic aromatic system with two nitrogen atoms at positions 1 and 2. This combination of functional groups imparts versatile chemical reactivity and biological activity to the compound.
Synthesis and Characterization
The synthesis of 3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine involves a multi-step process that typically begins with the preparation of intermediate compounds. Recent advancements in synthetic methodology have enabled more efficient routes to this compound. For instance, researchers have employed microwave-assisted synthesis to enhance reaction rates and yields. The characterization of this compound is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These analyses confirm the molecular structure and purity of the synthesized product.
Chemical Properties
3-(Ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine exhibits several notable chemical properties that make it suitable for various applications. Its solubility in organic solvents facilitates its use in solution-based reactions. The presence of the ethylsulfanyl group enhances its stability under certain reaction conditions. Additionally, the triazole ring contributes to its ability to act as a ligand in coordination chemistry. Recent studies have explored its reactivity towards electrophilic substitution and nucleophilic attack.
Biological Activity
The biological activity of 3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amino has been a focal point of recent research efforts. In vitro studies have demonstrated its potential as an antimicrobial agent against various bacterial and fungal strains. Furthermore, investigations into its cytotoxicity suggest that it may exhibit selective toxicity towards cancer cells while sparing normal cells. These findings underscore its potential as a lead compound in drug development.
Applications in Industry
The versatility of CAS No 449745602 extends to multiple industrial sectors. In the pharmaceutical industry, it serves as a building block for constructing bioactive molecules with therapeutic potential. In material science, it finds application as a precursor for advanced materials such as coordination polymers and metal organic frameworks (MOFs). Additionally, its role as an agrochemical has been explored for pest control applications.
Safety Considerations
The safe handling of CAS No 449745602 is essential due to its chemical reactivity. Proper personal protective equipment (PPE) should be worn during synthesis and handling to minimize exposure risks. Environmental considerations include waste management practices to prevent contamination of water systems.
In conclusion,
449745-60-2 (3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine) Related Products
- 869942-09-6(3-(Difluoromethyl)-5-(methylthio)-4h-1,2,4-triazol-4-amine)
- 459210-90-3(3-(Ethylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine)
- 449745-90-8(3-ethyl-5-(ethylthio)-4H-1,2,4-triazol-4-amine)
- 65901-92-0( )
- 449745-92-0(4H-1,2,4-Triazol-4-amine,3-(butylthio)-5-ethyl-)
- 449746-07-0(3-(butylthio)-5-propyl-4H-1,2,4-triazol-4-amine)
- 331837-71-9( )
- 98070-06-5(3-Ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine)
- 832737-84-5(3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine)
- 121761-38-4(4H-1,2,4-Triazole-3-thiol,4-amino-5-methyl-(9CI))